N-[(1-{[ethyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide
Description
N-[(1-{[ethyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzimidazole core, which is known for its diverse biological activities and chemical reactivity.
Properties
IUPAC Name |
N-[[1-[2-(N-ethylanilino)-2-oxoethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-2-26(17-9-4-3-5-10-17)22(28)16-27-19-12-7-6-11-18(19)25-21(27)15-24-23(29)20-13-8-14-30-20/h3-14H,2,15-16H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKVFBUYAJYUKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-{[ethyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-furylcarbonyl chloride with benzimidazole derivatives, followed by the introduction of an ethyl group and a phenylacetamide moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1-{[ethyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(1-{[ethyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-{[ethyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide: A simpler analog with similar structural features.
Benzimidazole derivatives: Compounds with a benzimidazole core, known for their diverse biological activities.
Furylcarbonyl compounds: Molecules containing the furylcarbonyl group, which can exhibit unique chemical reactivity.
Uniqueness
N-[(1-{[ethyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Biological Activity
N-[(1-{[ethyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, antitumor, and neuroprotective effects, supported by relevant research findings and data.
- Molecular Formula : C16H25N3O3
- Molecular Weight : 307.388 g/mol
- CAS Number : 1346242-30-5
1. Antimicrobial Activity
Research indicates that N-substituted benzodiazoles exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains:
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-substituted carbazole | E. coli | 0.9 µg/mL |
| N-substituted carbazole | S. aureus | 1.5 µg/mL |
These findings suggest that modifications in the structure of benzodiazoles can enhance their antimicrobial efficacy, potentially applicable to this compound .
2. Antitumor Activity
The compound has been evaluated for its antitumor potential in various cancer cell lines. For example:
- Cell Lines Tested : A549 (lung carcinoma), HEP 2 (laryngeal carcinoma)
- IC50 Values :
- A549: 5.9 µg/mL
- HEP 2: 25.7 µg/mL
The presence of electron-donating groups in the structure may enhance the compound's basicity and thus its interaction with biological targets associated with tumorigenesis .
3. Neuroprotective Effects
Neuroprotective properties have also been studied, particularly in relation to neuronal cell injury induced by glutamate:
| Compound | Concentration (µM) | Effectiveness |
|---|---|---|
| 2-phenyl-9-(p-tolyl)-9H-carbazole | 3 µM | Significant neuroprotection |
| Various N-substituted carbazoles | 30 µM | Notable neuroprotective activity |
These findings indicate that structural modifications can lead to enhanced neuroprotective effects, potentially making this compound a candidate for further development in treating neurodegenerative disorders .
Case Study 1: Synthesis and Evaluation
A recent study synthesized a series of N-substituted carbazoles and evaluated their biological activities against various cancer cell lines. The results demonstrated that specific substitutions at the N-position significantly influenced both anticancer activity and selectivity.
Case Study 2: Neuroprotective Mechanisms
Another research effort focused on the neuroprotective mechanisms of N-substituted carbazoles, revealing that antioxidative properties play a crucial role in their effectiveness against neuronal damage .
Q & A
Q. Optimization Strategies :
- Use microwave-assisted synthesis to reduce reaction time and improve yield .
- Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using flash chromatography .
Basic: Which analytical techniques are most reliable for characterizing purity and structure?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and regiochemistry. For example, benzodiazole protons appear as singlets at δ 7.8–8.2 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+ for C22H21N3O2: 359.4 g/mol) .
- Infrared Spectroscopy (IR) : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~1580 cm⁻¹ (aromatic C=C) confirm functional groups .
Advanced: How can researchers resolve contradictions in reported bioactivity data for benzodiazole-furan carboxamide derivatives?
Contradictions often arise from structural variations (e.g., substituent position) or assay conditions. Methodological approaches include:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., ethyl vs. methyl groups on the phenyl ring) and compare IC50 values in kinase inhibition assays .
- Standardized Bioassays : Replicate studies under identical conditions (e.g., cell line, incubation time) to isolate structural effects .
Advanced: What computational strategies predict target binding interactions?
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) based on hydrogen bonding with the furan carboxamide group .
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for reactivity prediction .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Basic: What initial biological assays evaluate pharmacological potential?
- Kinase Inhibition : Screen against a panel of 50 kinases (e.g., EGFR, VEGFR2) at 10 µM to identify primary targets .
- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
- Anti-inflammatory Activity : Measure TNF-α suppression in LPS-stimulated macrophages .
Advanced: How to design SAR studies to identify critical functional groups?
- Substitution Analysis : Synthesize analogs with variations in (i) benzodiazole substituents (e.g., 2,4-dimethylphenoxy vs. 3,5-dimethylphenoxy) and (ii) carboxamide linkers .
- Bioisosteric Replacement : Replace the furan ring with thiophene or pyridine to assess impact on solubility and binding .
- Pharmacophore Mapping : Use Schrödinger’s Phase to correlate substituent electronic properties (e.g., Hammett σ values) with activity .
Basic: What are the solubility and stability profiles under various conditions?
- Solubility : Poor aqueous solubility (<0.1 mg/mL); use DMSO for stock solutions. Solubility in THF: ~5 mg/mL at 25°C .
- Stability : Stable at pH 4–8 for 24 hours; degrade under strong oxidative conditions (e.g., H2O2) .
Advanced: How to address low bioavailability in preclinical studies?
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance water solubility .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
- Metabolic Stability : Test in liver microsomes with CYP450 inhibitors (e.g., ketoconazole) to identify metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
